molecular formula C18H14O5 B5694208 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate

Cat. No. B5694208
M. Wt: 310.3 g/mol
InChI Key: XCVIFCBSMKJKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate, also known as THC-O-acetate, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of the cannabis plant. THC-O-acetate is a potent cannabinoid that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and appetite. 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee binds to cannabinoid receptors in the brain and body, which leads to the activation of various signaling pathways. This activation can lead to the reduction of inflammation, pain relief, and other physiological effects.
Biochemical and Physiological Effects
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee has been shown to have several biochemical and physiological effects. It has been found to have potent anti-inflammatory properties and can reduce inflammation in the brain. It has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee has neuroprotective effects and can protect against brain damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee in lab experiments is its potency. It is a highly potent cannabinoid that can produce strong physiological effects at low doses. Additionally, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee is a synthetic compound, which means that it can be easily synthesized in a lab and can be produced in large quantities.
One limitation of using 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee in lab experiments is its potential toxicity. Like other cannabinoids, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee can have toxic effects at high doses. Additionally, since 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee is a synthetic compound, its effects may differ from those of natural cannabinoids found in the cannabis plant.

Future Directions

There are several future directions for research on 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties. Another area of research is the investigation of the potential medical applications of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee, such as its use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the long-term effects of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee and its potential toxicity.

Synthesis Methods

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee is synthesized by acetylating THC with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure product.

Scientific Research Applications

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee has been the subject of several scientific studies due to its potential medical applications. One study found that 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee has potent anti-inflammatory properties and can reduce inflammation in the brain. Another study found that 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoatee has neuroprotective effects and can protect against brain damage caused by oxidative stress.

properties

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-10-14(22-18(20)15-6-3-9-21-15)8-7-12-11-4-2-5-13(11)17(19)23-16(10)12/h3,6-9H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVIFCBSMKJKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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